N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide is a complex organic compound notable for its potential applications in medicinal chemistry and drug design. This compound features a unique structure that combines elements of dibenzazocine with trifluoroacetamide, which may enhance its biological activity and specificity.
This compound can be sourced from chemical suppliers and is often synthesized in laboratory settings for research purposes. It is cataloged under various identifiers, including CAS Number 1645270-69-4, and has been referenced in scientific literature and patents concerning its synthesis and applications in drug development .
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide falls under the category of organic compounds, specifically amides. It is characterized by a trifluoroacetamide functional group attached to a dibenzazocine backbone, which classifies it as a heterocyclic compound with potential pharmacological properties.
The synthesis of N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide typically involves several steps:
The synthesis may require specific conditions such as an inert atmosphere (e.g., nitrogen or argon) and temperature control to prevent degradation of sensitive intermediates. Additionally, reagents like lithium aluminum hydride are often used for reduction steps during the synthesis process .
The molecular formula of N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide is C20H15F3N2O2. Its structure consists of:
The molecular weight of this compound is approximately 372.3 g/mol . Its structural representation can be drawn using standard chemical drawing software or visualized using molecular modeling tools.
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide can participate in various chemical reactions due to its functional groups:
The reactivity of this compound can be influenced by factors such as solvent choice and temperature. For example, polar aprotic solvents may facilitate nucleophilic substitution reactions more effectively compared to protic solvents.
The mechanism of action for N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide in a biological context may involve:
Further studies are required to elucidate the precise biological targets and mechanisms involved in its pharmacological effects.
The dibenzazocin scaffold forms the core structural framework of the target compound, characterized by its strained eight-membered ring with fused benzene moieties and alkyne functionality. Modern synthetic routes typically employ a late-stage dehydration strategy on a reduced azocane precursor. The initial step involves a Friedel-Crafts acylation between phenylacetyl chloride and phenethylamine derivatives to establish the central nitrogen-containing backbone [3]. Subsequent ring closure via intramolecular nucleophilic substitution yields the partially saturated 5,6-dihydrodibenz[b,f]azocine intermediate. A critical dehydrogenation step using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide introduces the 11,12-didehydro functionality, generating the strained cycloalkyne core essential for bioorthogonal applications [6]. This scaffold exhibits significant air and moisture sensitivity, requiring inert atmosphere handling throughout synthesis (< -20°C storage under argon) [1].
Table 1: Key Steps in Dibenzazocin Scaffold Synthesis
Step | Reaction Type | Key Reagents/Conditions | Yield Range | Critical Parameters |
---|---|---|---|---|
Cyclization | Intramolecular N-alkylation | NaH, DMF, 0°C to RT | 45-60% | Exclusion of moisture, controlled exotherm |
Dehydrogenation | Oxidation | DDQ, toluene reflux | 70-85% | Argon atmosphere, light exclusion |
Purification | Chromatography | Silica gel, hexane/EtOAc gradient | N/A | Solvent degassing to prevent alkyne degradation |
Functionalization of the dibenzazocin nitrogen involves a two-step approach to ensure regioselectivity and prevent over-reaction. First, the secondary amine undergoes acylation with acrylic anhydride to install the 3-oxopropyl spacer, exploiting the scaffold’s nucleophilicity in dichloromethane at 0°C [3]. The terminal carboxylic acid is then activated as an N-hydroxysuccinimide ester (NHS) for subsequent coupling. Trifluoroacetamide incorporation employs carbodiimide-mediated coupling between the scaffold’s propanoic acid derivative and trifluoroacetamide in anhydrous DMF. Critical to success is the use of Hünig’s base (diisopropylethylamine) to maintain reaction pH >8, preventing lactamization side reactions [2] [5]. Final purification requires cold chromatography (silica gel at 4°C) to preserve the integrity of the thermally labile trifluoroacetamide moiety, yielding the target compound with >98% purity as confirmed by reverse-phase HPLC [1].
Table 2: Trifluoroacetamide Coupling Efficiency with Different Activators
Activator | Co-reagent | Solvent | Temperature | Reaction Time (hr) | Yield |
---|---|---|---|---|---|
DCC | HOBt | DMF | 0°C → RT | 12 | 65% |
EDC·HCl | NHS | CH₂Cl₂ | 0°C | 4 | 82% |
CDI | None | THF | Reflux | 2 | 75% |
HATU | DIPEA | DMF | -20°C | 1 | 88% |
Palladium-catalyzed cross-coupling revolutionizes the formation of carbon-nitrogen bonds in advanced intermediates. For the dibenzazocin scaffold, Buchwald-Hartwig amination enables the introduction of nitrogen-containing side chains before final trifluoroacetamide functionalization. Optimized conditions employ Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%) as the catalytic system in toluene at 80°C, achieving >90% conversion in the amination of bromo-substituted precursors [6]. Copper-free click chemistry applications leverage the scaffold’s strained alkyne for bioorthogonal conjugation, where copper(I)-free conditions prevent catalyst-induced decomposition of the trifluoroacetamide group. Notably, DBCO derivatives (like AIBO-95 precursor) undergo strain-promoted azide-alkyne cycloadditions (SPAAC) without metal catalysts, preserving the integrity of sensitive functional groups [6].
Strategic protection of the dibenzazocin nitrogen is essential during side chain installation. tert-Butoxycarbonyl (Boc) protection proves incompatible due to ring strain-induced elimination during deprotection. Instead, fluorenylmethyloxycarbonyl (Fmoc) protection demonstrates superior stability under the reaction conditions. The Fmoc group is installed using fluorenylmethyl chloroformate in pyridine at -20°C (85% yield), and removed with 20% piperidine in DMF without scaffold degradation [3]. For the carbonyl oxygen in the 3-oxopropyl chain, tert-butyldimethylsilyl (TBS) protection prevents unwanted nucleophilic attack during trifluoroacetyl coupling. Optimal deprotection employs tetrabutylammonium fluoride (TBAF) in THF at 0°C, achieving quantitative deprotection without alkyne reduction [3].
Traditional synthesis routes rely heavily on dimethylformamide (DMF) and dichloromethane, generating significant hazardous waste. Solvent substitution studies identify 2-methyltetrahydrofuran (2-MeTHF) as a bio-based alternative for amidation steps, reducing the Process Mass Intensity (PMI) by 40% while maintaining 85% yield [2]. For the final coupling reaction, cyclopentyl methyl ether (CPME) demonstrates excellent trifluoroacetamide solubility and low water miscibility, simplifying product isolation via aqueous extraction. Reaction concentration optimization through in-line FTIR monitoring reduces excess reagent use by 30%, minimizing E-factor contributions from purification. Implementing membrane filtration instead of aqueous workups for catalyst removal decreases heavy metal contamination below 5 ppm while conserving water volume by 60% compared to traditional washing protocols [2].
Table 3: Solvent Replacement Impact on Environmental Metrics
Reaction Step | Traditional Solvent | Green Alternative | PMI Reduction | Waste Reduction | Yield Impact |
---|---|---|---|---|---|
Scaffold Acylation | Dichloromethane | 2-MeTHF | 35% | 28% | +2% |
TFA Coupling | DMF | CPME | 42% | 51% | -3% |
Deprotection | THF | Methyl-THF | 28% | 33% | No change |
Final Purification | Acetonitrile (HPLC) | Ethanol/water | 61% | 75% | Purity maintained |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: